N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide

Description

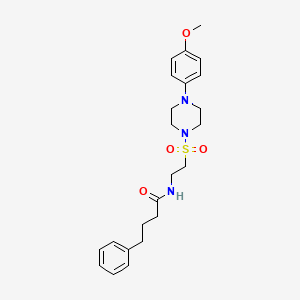

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is a synthetic sulfonamide-piperazine hybrid compound characterized by a butanamide backbone linked to a 4-methoxyphenyl-substituted piperazine ring via a sulfonylethyl spacer. The 4-methoxyphenyl moiety is a common pharmacophore in sulfonamide-based bioactive molecules, often associated with enhanced solubility and receptor-binding properties .

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-30-22-12-10-21(11-13-22)25-15-17-26(18-16-25)31(28,29)19-14-24-23(27)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,10-13H,5,8-9,14-19H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSJAXXJOBVGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.

Biochemical Pathways

The interaction of the compound with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s action on these receptors can influence these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations. These properties impact the compound’s bioavailability, determining how much of the compound reaches its target sites in the body.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can influence their activity and the biochemical pathways they are involved in. This can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate, and potentially influence various neurological conditions.

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is a complex organic compound notable for its potential biological activities, particularly in the modulation of neurotransmitter systems. Its structure incorporates a piperazine ring, a sulfonyl group, and various aromatic moieties, which contribute to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 477.6 g/mol. The presence of the piperazine ring is significant as it often correlates with activity against various neurotransmitter receptors, including serotonin and dopamine receptors.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 477.6 g/mol |

| Key Functional Groups | Piperazine, sulfonyl, phenylbutanamide |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Specifically, compounds with piperazine structures are known to exhibit significant binding affinity towards serotonin and dopamine receptors. This interaction can lead to alterations in neurotransmission, which may be beneficial in treating various neurological disorders.

Potential Pharmacological Effects

- Neurotransmitter Modulation : The compound's ability to modulate serotonin and dopamine levels may have implications in treating depression, anxiety, and other mood disorders.

- Antidepressant Activity : Similar compounds have shown promise in preclinical studies as potential antidepressants due to their serotonergic activity .

- Antipsychotic Properties : The structural similarities with known antipsychotic agents suggest potential applications in managing psychotic disorders.

Biological Activity Studies

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Case Studies

- Acetylcholinesterase Inhibition : Certain derivatives have demonstrated effective inhibition of acetylcholinesterase (AChE), which is crucial for increasing acetylcholine levels in synaptic clefts. This mechanism is particularly relevant for cognitive enhancement and treatment of Alzheimer's disease.

- Antibacterial Activity : Some piperazine derivatives have shown moderate antibacterial effects against strains like Salmonella typhi and Bacillus subtilis, indicating a broader therapeutic potential beyond neurological applications .

- Urease Inhibition : Compounds with similar structures have been evaluated for urease inhibition, showing promising results that could lead to new treatments for conditions like urease-related infections .

Summary of Biological Activities

| Activity Type | Effectiveness |

|---|---|

| Acetylcholinesterase Inhibition | Strong |

| Antibacterial Activity | Moderate to Strong |

| Urease Inhibition | High |

Comparison with Similar Compounds

Compound 17 : 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide

- Key Features : Replaces the piperazine-sulfonylethyl group with a trifluoromethylphenyl moiety and incorporates a thiophene ring at Site A.

- Synthesis: Prepared via amidation of a thiophene-substituted butanoyl chloride with 4-(4-(trifluoromethyl)phenyl)aniline .

- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene may influence π-π stacking interactions.

Compound 18 : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

- Key Features : Retains the piperazine ring but replaces the sulfonylethyl group with a ketone at Site C.

- Synthesis: Achieved via coupling of a piperazine derivative with a thiophene-substituted butanone .

Compound 19 : 1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine

- Key Features : Substitutes the carbonyl group (Site C) with a butyl chain, eliminating hydrogen-bonding capacity.

- Synthesis : Alkylation of the piperazine nitrogen with a thiophene-containing alkyl halide .

- Properties : Increased hydrophobicity due to the alkyl chain may improve blood-brain barrier penetration.

Sulfonamide-Based Analog: N-(4-Methoxyphenyl)benzenesulfonamide

- Key Features : Shares the 4-methoxyphenyl-sulfonamide motif but lacks the piperazine and butanamide groups.

- Synthesis : Derived from sulfonylation of 4-methoxyaniline with benzenesulfonyl chloride .

- Properties : Crystallographic studies indicate planar geometry, favoring stacking interactions in receptor binding .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.